molecular formula C18H18N4O2 B2422298 4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate CAS No. 325994-90-9

4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate

Cat. No. B2422298
CAS RN: 325994-90-9
M. Wt: 322.368
InChI Key: VZEYQZBYDOKOHE-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl acetate” is a complex organic molecule. It contains a triazoloazepine core, which is a type of heterocyclic compound . This core is attached to a phenyl acetate group and a cyanoethenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile can react with carboxylic acid anhydrides and chlorides to afford acylation products . The exact conditions and nature of the acylating agent can influence whether acylation occurs at the nitrogen atom in the heteroring or the methylene carbon atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The cyano group, the ethenyl group, and the ester group are all potentially reactive. The nitrogen atoms in the triazoloazepine ring could also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. These properties could include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Analgesic Properties

Research indicates that derivatives of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin have been explored for their analgesic properties. A study synthesized a series of derivatives and evaluated their analgesic activity, finding that modifications to the molecular structure could influence the analgesic effectiveness (Demchenko et al., 2018).

Synthesis and Structure Elucidation

The regioselectivity of the cyclization reactions involving the core structure of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin has been a subject of study. Research efforts focused on confirming the structure of synthesized compounds, employing techniques like NMR spectroscopy and X-ray analysis, to understand the cyclization reactions better (Perekhoda et al., 2017).

Antimicrobial Activity

A study reported on the synthesis of 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides and related compounds. These were tested for their antimicrobial activity against various strains of bacteria and fungi. Certain derivatives displayed promising activity, comparable to or even exceeding that of reference drugs, highlighting the potential for developing new antimicrobial agents based on this chemical framework (Demchenko et al., 2021).

Herbicidal Activity

Derivatives of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin have also been investigated for their herbicidal activity. A study designed and synthesized novel compounds, which were then tested for their efficacy against certain plants. Some compounds exhibited moderate herbicidal activity, marking another potential application of this chemical structure in agricultural contexts (Wang et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities .

properties

IUPAC Name

[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13(23)24-16-8-6-14(7-9-16)11-15(12-19)18-21-20-17-5-3-2-4-10-22(17)18/h6-9,11H,2-5,10H2,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEYQZBYDOKOHE-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C(C#N)C2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.